Cas no 21651-84-3 ((1S,2S)-2-(methylamino)cyclohexanol)

(1S,2S)-2-(Methylamino)cyclohexanol is a chiral cyclohexanol derivative featuring a stereospecific methylamino substitution at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclohexane backbone and functionalized amine and hydroxyl groups, which serve as versatile intermediates for asymmetric synthesis. The (1S,2S) configuration ensures high enantiopurity, making it valuable for applications requiring precise stereocontrol, such as chiral ligand synthesis or pharmaceutical building blocks. Its structural features also enable potential use in catalysis or as a scaffold for bioactive molecule development. The compound's stability and well-defined stereochemistry facilitate reproducible results in research and industrial processes.
(1S,2S)-2-(methylamino)cyclohexanol structure
21651-84-3 structure
Product Name:(1S,2S)-2-(methylamino)cyclohexanol
CAS No:21651-84-3
MF:C7H15NO
MW:129.200102090836
CID:1402822
PubChem ID:6504200
Update Time:2025-05-25

(1S,2S)-2-(methylamino)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-(methylamino)-, (1S,2S)-
    • (1S,2S)-2-(methylamino)cyclohexanol
    • 20431-81-6
    • DTXSID60424703
    • trans-2-Methylamino-cyclohexanol
    • (1S,2S)-2-Methylamino-cyclohexanol
    • AT34296
    • 21651-84-3
    • AKOS000302603
    • (1S,2S)-2-(methylamino)cyclohexan-1-ol
    • SCHEMBL421189
    • AT34297
    • trans-2-(Methylamino)cyclohexanol
    • (1S,2S)-1-hydroxy-2-methylaminocyclohexane
    • AKOS015850661
    • HILGAVODIXBHHR-BQBZGAKWSA-N
    • Cyclohexanol, 2-(methylamino)-, (1S-trans)-
    • AMY928
    • CS-0336415
    • Inchi: 1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
    • InChI Key: HILGAVODIXBHHR-BQBZGAKWSA-N
    • SMILES: O[C@H]1CCCC[C@@H]1NC

Computed Properties

  • Exact Mass: 129.11545
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26

(1S,2S)-2-(methylamino)cyclohexanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(1S,2S)-2-(methylamino)cyclohexanol Pricemore >>

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(1S,2S)-2-(methylamino)cyclohexanol Suppliers

Amadis Chemical Company Limited
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(CAS:21651-84-3)(1S,2S)-2-(methylamino)cyclohexanol
Order Number:A1078995
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:06
Price ($):467.0
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Additional information on (1S,2S)-2-(methylamino)cyclohexanol

Chemical Profile of (1S,2S)-2-(methylamino)cyclohexanol and CAS No. 21651-84-3

The compound with the CAS number 21651-84-3 is identified as (1S,2S)-2-(methylamino)cyclohexanol, a chiral amine derivative with significant implications in the field of pharmaceutical chemistry. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and biochemical research. The (1S,2S) configuration of the cyclohexane ring and the presence of a methylamino group make it a versatile intermediate for synthesizing complex molecules.

In recent years, the demand for enantiomerically pure compounds has surged in the pharmaceutical industry, driven by the need for more effective and selective therapeutic agents. (1S,2S)-2-(methylamino)cyclohexanol exemplifies this trend, as its stereochemistry can influence the biological activity of derivatives derived from it. Research has shown that chiral centers play a crucial role in determining the efficacy and side effects of drugs, making compounds like this one invaluable for medicinal chemists.

The synthesis of (1S,2S)-2-(methylamino)cyclohexanol involves intricate organic transformations that highlight the importance of stereoselective methods. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis are commonly employed to achieve the desired configuration. These methods not only require meticulous planning but also showcase the advancements in synthetic chemistry that have enabled the production of complex stereoisomers with high precision.

One of the most compelling aspects of (1S,2S)-2-(methylamino)cyclohexanol is its utility as a building block for more sophisticated pharmacophores. Researchers have explored its potential in developing novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The methylamino group provides a site for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

The role of computational chemistry in studying (1S,2S)-2-(methylamino)cyclohexanol cannot be overstated. Advanced computational methods have enabled researchers to predict the behavior of this compound in different environments, aiding in the design of experiments and optimization of synthetic routes. Molecular modeling techniques have been particularly useful in understanding how variations in stereochemistry can affect biological activity, providing insights that would be difficult to obtain through experimental alone.

In addition to its pharmaceutical applications, (1S,2S)-2-(methylamino)cyclohexanol has found utility in other areas of chemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions. By using this compound as a substrate or inhibitor, researchers can gain insights into how enzymes function at the molecular level. This information is crucial for developing new drugs that can modulate enzyme activity effectively.

The growing interest in green chemistry has also influenced the synthesis of (1S,2S)-2-(methylamino)cyclohexanol. Efforts are being made to develop more sustainable methods that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are examples of innovative approaches that align with these goals. By adopting such practices, chemists can ensure that the production of this compound is not only efficient but also environmentally friendly.

The future prospects for (1S,2S)-2-(methylamino)cyclohexanol are promising, with ongoing research uncovering new possibilities for its application. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether it continues to be used as an intermediate or evolves into a lead compound itself, its impact on science and medicine is undeniable.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21651-84-3)(1S,2S)-2-(methylamino)cyclohexanol
A1078995
Purity:99%
Quantity:5g
Price ($):467.0
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